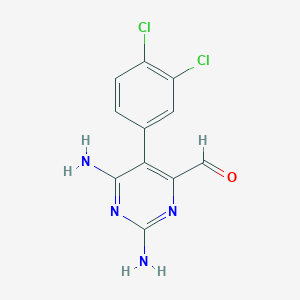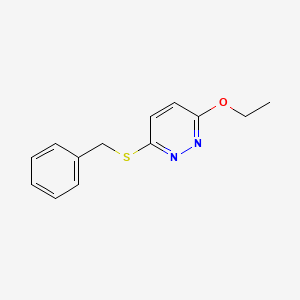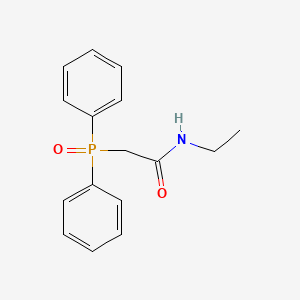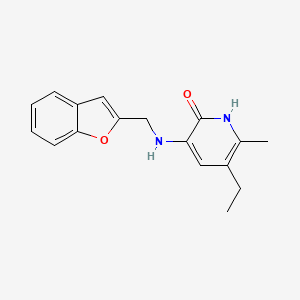
2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves a multi-step process. One common method starts with the reaction of ethyl acetoacetate and methyl carbamate to form methyloxazine. This intermediate is then reacted with propanolamine under solventless conditions to yield 1-propanol-6-methyl uracil. Finally, oxidation with selenium dioxide produces the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the process is economically viable.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide yields uracil aldehyde derivatives .
Applications De Recherche Scientifique
3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Pyrimidine Derivatives: Compounds such as uracil and thymine share a similar pyrimidine ring structure.
Other Heterocycles: Compounds like pyridazine and pyrazine also contain nitrogen atoms in their ring structures.
Uniqueness: 3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is unique due to its specific functional groups and the isopropyl substitution, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
89985-45-5 |
|---|---|
Formule moléculaire |
C8H12N2O4 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
2,6-dioxo-3-propan-2-yl-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O4/c1-4(2)10-5(7(12)13)3-6(11)9-8(10)14/h4-5H,3H2,1-2H3,(H,12,13)(H,9,11,14) |
Clé InChI |
DPFDESMQDILWIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(CC(=O)NC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


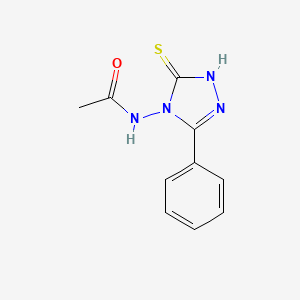

![5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12913683.png)

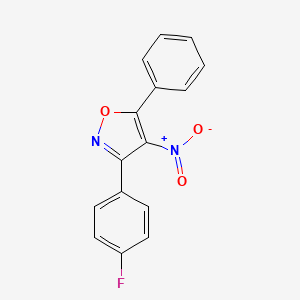
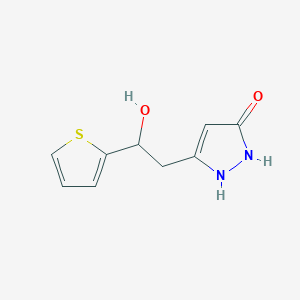
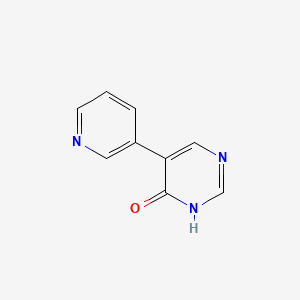

![Isoxazole, 4,5-dihydro-3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B12913715.png)

